3-[[1-[(2-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]pyridine
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Overview
Description
3-[[1-[(2-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonyl group attached to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-[(2-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]pyridine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the Methylphenyl Group: The 2-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction using 2-methylbenzyl chloride and an appropriate catalyst like aluminum chloride.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction using a sulfonyl chloride derivative.
Formation of the Pyridine Ring: The pyridine ring is typically synthesized through a condensation reaction involving suitable precursors such as 3-pyridinecarboxaldehyde.
Final Coupling: The final step involves coupling the piperidine and pyridine rings through a nucleophilic substitution reaction, often using a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of both piperidine and pyridine rings makes it a candidate for binding to various biological targets.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[[1-[(2-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine and pyridine rings provide structural stability and facilitate binding.
Comparison with Similar Compounds
Similar Compounds
- 3-[[1-[(2-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]benzene
- 3-[[1-[(2-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]thiophene
Uniqueness
Compared to similar compounds, 3-[[1-[(2-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]pyridine is unique due to the presence of the pyridine ring, which enhances its ability to participate in a wider range of chemical reactions and increases its potential for biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-[[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-16-5-2-3-7-19(16)15-24(22,23)21-11-8-17(9-12-21)13-18-6-4-10-20-14-18/h2-7,10,14,17H,8-9,11-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSWQRZIVPMGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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